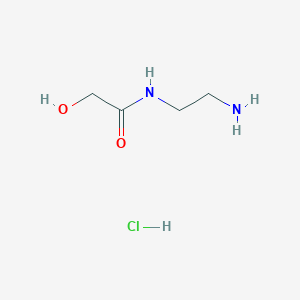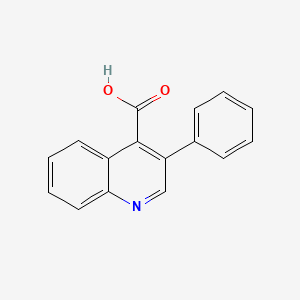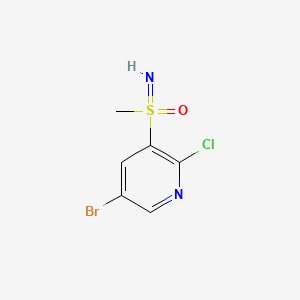
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a derivative of cyclohexane, featuring a tert-butyl group and an ethynyl group attached to the cyclohexane ring, along with an amine group that forms a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-tert-butylcyclohexanone, which is then subjected to ethynylation to introduce the ethynyl group. The resulting intermediate is then aminated to introduce the amine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The final product is often purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the amine group to an amine.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce ethylated or aminated derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride.
4-tert-Butyl-1-ethynylcyclohexanol: An intermediate in the synthesis process.
Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents on the cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and an ethynyl group on the cyclohexane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H22ClN |
|---|---|
Poids moléculaire |
215.76 g/mol |
Nom IUPAC |
4-tert-butyl-1-ethynylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-5-12(13)8-6-10(7-9-12)11(2,3)4;/h1,10H,6-9,13H2,2-4H3;1H |
Clé InChI |
QVNZYBPWTPMDCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C#C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)


![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)



amine](/img/structure/B15296538.png)
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)


